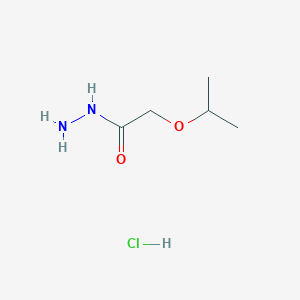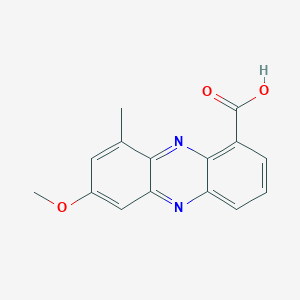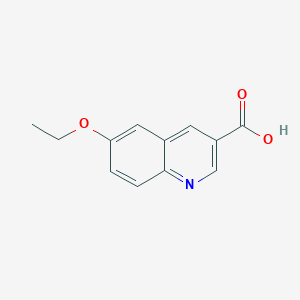
Methyl 2-(1-benzylpiperidin-4-ylidene)acetate
Descripción general
Descripción
“Methyl 2-(1-benzylpiperidin-4-ylidene)acetate” is a chemical compound with the molecular formula C15H19NO2. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for “Methyl (1-benzylpiperidin-4-yl)acetate” is 1S/C15H21NO2/c1-18-15(17)11-13-7-9-16(10-8-13)12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The molecular weight of “Methyl 2-(1-benzylpiperidin-4-ylidene)acetate” is 245.32 g/mol. Unfortunately, the web search results did not provide further information on its physical and chemical properties. For comprehensive data, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or other technical documents.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis Methyl 2-(1-benzylpiperidin-4-ylidene)acetate, as part of a broader category of chemical compounds, is involved in various research areas, including the synthesis of novel molecules and the exploration of their structural properties. Studies have synthesized and characterized compounds using this chemical structure to investigate their potential in different scientific applications. For example, the synthesis of novel 1,4,5-trisubstituted 1,2,3-triazoles through a one-pot three-component strategy showcases the versatility and reactivity of compounds related to methyl 2-(1-benzylpiperidin-4-ylidene)acetate. These compounds were analyzed for their crystal structures and density functional theory (DFT) studies, indicating their potential for further scientific exploration (Ahmed et al., 2016).
Catalytic Applications The molecule has been implicated in catalytic processes, highlighting its utility in synthetic chemistry. Research into N-heterocyclic carbenes (NHCs), which share structural similarities with methyl 2-(1-benzylpiperidin-4-ylidene)acetate, demonstrates efficient catalysis in transesterification and acylation reactions. These studies highlight the potential of such compounds to mediate chemical transformations, providing a pathway for the synthesis of various esters under mild conditions (Grasa et al., 2002).
Pharmacological Potential While avoiding specific details on drug use and dosage, it's important to note that derivatives of methyl 2-(1-benzylpiperidin-4-ylidene)acetate have been explored for their pharmacological potentials, such as aldose reductase inhibition. These studies contribute to understanding the compound's potential utility in treating conditions like diabetic complications, showcasing the importance of structural modifications to enhance biological activity (Ali et al., 2012).
Antimicrobial and Antiproliferative Studies Research on derivatives highlights their antimicrobial properties, providing insights into the potential therapeutic applications of these compounds. The antimicrobial activity against various organisms points towards the utility of these molecules in developing new antimicrobial agents (Nasser et al., 2010). Additionally, the evaluation of quinuclidinone derivatives, closely related in structure and reactivity to methyl 2-(1-benzylpiperidin-4-ylidene)acetate, for their anti-proliferative properties, underscores the potential of these compounds in cancer research (Soni et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-(1-benzylpiperidin-4-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-15(17)11-13-7-9-16(10-8-13)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQTYUQYSCIZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCN(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592348 | |
| Record name | Methyl (1-benzylpiperidin-4-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-benzylpiperidin-4-ylidene)acetate | |
CAS RN |
206558-34-1 | |
| Record name | Methyl (1-benzylpiperidin-4-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[5-(4-Amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B1612512.png)
![4,6-Difluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B1612513.png)



![4-[2-(Trifluoromethoxy)phenyl]benzoic acid](/img/structure/B1612522.png)





